6-Propyl-1-oxa-6-azaspiro[2.5]octane
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Overview
Description
6-Propyl-1-oxa-6-azaspiro[25]octane is a chemical compound belonging to the spiro compound family, characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propyl-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and producing significant gas release, which poses challenges in terms of controllability and safety .
Industrial Production Methods: In industrial settings, the synthesis is often carried out using a microreaction system. This system allows for precise control over the reaction conditions, including droplet dispersion, temperature, and reaction time, leading to higher efficiency and safety compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-Propyl-1-oxa-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Propyl-1-oxa-6-azaspiro[2.5]octane involves its interaction with various molecular targets. It acts as a selective electrophilic aminating agent for nucleophiles such as nitrogen, sulfur, carbon, and oxygen. This selectivity is due to its spirocyclic structure, which provides steric hindrance and electronic effects that influence its reactivity .
Comparison with Similar Compounds
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Comparison: 6-Propyl-1-oxa-6-azaspiro[2.5]octane is unique due to its propyl group, which can influence its chemical reactivity and biological activity compared to other similar spiro compounds. The presence of the propyl group may enhance its lipophilicity, potentially affecting its solubility and interaction with biological membranes .
Properties
IUPAC Name |
6-propyl-1-oxa-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-10-6-3-9(4-7-10)8-11-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZRQFHAWGDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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